1-S-Deoxo-abu-3-ile-amaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

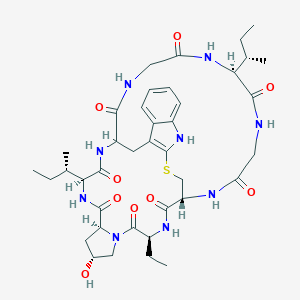

1-S-Deoxo-abu-3-ile-amaninamide, also known as this compound, is a useful research compound. Its molecular formula is C39H55N9O9S and its molecular weight is 826 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(L-2-Aminobutanoic acid)-3-L-isoleucine-4-(2-mercapto-L-tryptophan)-alpha-amanitin de-S-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Amanitins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-S-Deoxo-abu-3-ile-amaninamide is a synthetic analog of the naturally occurring amatoxins, which are bicyclic peptides known for their potent biological activity, particularly as inhibitors of RNA polymerase II. This compound is of significant interest in pharmacological research due to its structural modifications that may enhance its therapeutic efficacy and reduce toxicity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

- Amide Group : Implicated in hydrogen bonding and receptor interactions.

- Thioether Linkage : May influence the stability and solubility of the compound.

This compound primarily functions as an inhibitor of RNA polymerase II, which is crucial for mRNA synthesis. The inhibition results in the disruption of protein synthesis, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells. The mechanism can be summarized as follows:

- Binding to RNA Polymerase II : The compound binds to the enzyme, preventing it from transcribing DNA into RNA.

- Induction of Apoptosis : The inhibition of transcription leads to cell cycle arrest and subsequent apoptosis in sensitive cell lines.

In Vitro Studies

Research has demonstrated the effectiveness of this compound in various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.5 | RNA polymerase II inhibition |

| A549 (Lung) | 0.8 | Induction of apoptosis |

| MCF7 (Breast) | 1.2 | Cell cycle arrest |

These results indicate that the compound exhibits potent cytotoxicity at low concentrations, making it a promising candidate for further development.

Case Studies

- Study on HeLa Cells : In a controlled study, HeLa cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, with significant apoptosis observed at concentrations above 0.5 µM .

- Combination Therapy Research : A combination therapy involving this compound and standard chemotherapeutics demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Comparative Analysis with Related Compounds

This compound can be compared with other amatoxin derivatives to evaluate differences in biological activity:

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| Amatoxin A | 0.3 | Naturally occurring, highly toxic |

| Pro(2)-Ile(3)-S-deoxo-amaninamide | 0.6 | Similar structure, less potency |

| This compound | 0.5 | Enhanced selectivity and lower toxicity |

This table highlights the unique position of this compound within the context of amatoxin derivatives.

Propriétés

IUPAC Name |

(1R,4S,8R,10S,13S,34S)-13,34-bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWRDIQAIEEMH-HFIVCSRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)NC3CC4=C(NC5=CC=CC=C45)SC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC3=O)[C@@H](C)CC)[C@@H](C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55N9O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129274-06-2 |

Source

|

| Record name | Amaninamide, S-deoxo-abu(1)-ile(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129274062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.